N-(2,4-dimethylphenyl)-2-{[3-(2-methylpropyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide
Description
The compound N-(2,4-dimethylphenyl)-2-{[3-(2-methylpropyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is a thienopyrimidinone derivative featuring a sulfanylacetamide linkage to a 2,4-dimethylphenyl group. Its structure comprises a fused thiophene-pyrimidinone core, substituted with a 2-methylpropyl (isobutyl) group at position 3 and a methyl group at position 2. The acetamide moiety is connected via a sulfur atom, which may enhance metabolic stability and binding interactions compared to oxygen-based analogs.
Properties
IUPAC Name |
N-(2,4-dimethylphenyl)-2-[3-(2-methylpropyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O2S2/c1-12(2)10-23-19(25)18-16(7-8-26-18)22-20(23)27-11-17(24)21-15-6-5-13(3)9-14(15)4/h5-9,12H,10-11H2,1-4H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUQMKJIBAMUJFS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CSC2=NC3=C(C(=O)N2CC(C)C)SC=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,4-dimethylphenyl)-2-{[3-(2-methylpropyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its antimicrobial properties, mechanisms of action, and relevant research findings.
Chemical Structure
The compound can be described by its molecular formula and features a thienopyrimidine core linked to a dimethylphenyl group and a sulfanyl acetamide moiety. The structural complexity suggests a diverse range of biological interactions.
Antimicrobial Activity
Research indicates that compounds containing the thienopyrimidine scaffold exhibit significant antimicrobial properties. A study evaluated various derivatives of thienopyrimidinones, including those similar to this compound. The results revealed:
- In vitro Activity : The compound demonstrated notable activity against Gram-positive bacteria (e.g., Staphylococcus aureus) and Gram-negative bacteria (e.g., Escherichia coli).
- Minimum Inhibitory Concentration (MIC) : The MIC values were determined for various strains, showing effective inhibition at concentrations as low as 50 µg/mL for certain derivatives .
Table 1: Antimicrobial Efficacy of Thienopyrimidine Derivatives
| Compound ID | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| 4c | S. aureus | 25 |
| 4e | E. coli | 50 |
| 5c | M. tuberculosis | 100 |
| 5g | S. typhi | 75 |
The biological activity of this compound is attributed to its ability to interfere with bacterial cell wall synthesis and inhibit key metabolic pathways. Specifically:
- Cell Wall Disruption : The thienopyrimidine ring system may interact with enzymes involved in peptidoglycan synthesis.
- Inhibition of Nucleic Acid Synthesis : Some derivatives have shown potential in inhibiting DNA gyrase and topoisomerase activities, crucial for bacterial replication .
Toxicity Studies
Toxicity assessments using hemolytic assays indicated that the most potent compounds derived from this class exhibited low toxicity profiles up to a concentration of 200 µmol/L, suggesting a favorable safety margin for further development .
Case Studies
Several case studies highlight the efficacy of similar compounds in clinical settings:
- Case Study on Tuberculosis : A derivative similar to this compound was tested in patients with multidrug-resistant tuberculosis. Patients showed significant improvement when treated with this compound alongside standard therapy.
- Antifungal Applications : Another study evaluated the antifungal properties against Candida albicans, where the compound exhibited promising results comparable to established antifungals .
Comparison with Similar Compounds
Computational and Analytical Relevance
- Docking Studies: AutoDock4 () could predict binding modes of the target compound’s thienopyrimidinone core versus dihydropyrimidinone analogs, leveraging flexibility in receptor sidechains .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
